molecular formula C22H16N2O B342266 4-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE

4-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE

Cat. No.: B342266
M. Wt: 324.4 g/mol
InChI Key: JOEZTWVOIGQGQF-UHFFFAOYSA-N
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Description

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is an organic compound with the molecular formula C22H16N2O. This compound is characterized by its biphenyl structure, which is substituted with dimethyl groups and a phthalonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile typically involves the reaction of 3,4’-dimethyl[1,1’-biphenyl]-4-ol with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the nitrile groups can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is unique due to the presence of both the biphenyl and phthalonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

4-[2-methyl-4-(4-methylphenyl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H16N2O/c1-15-3-5-17(6-4-15)18-8-10-22(16(2)11-18)25-21-9-7-19(13-23)20(12-21)14-24/h3-12H,1-2H3

InChI Key

JOEZTWVOIGQGQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C

Origin of Product

United States

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